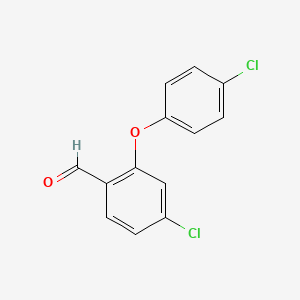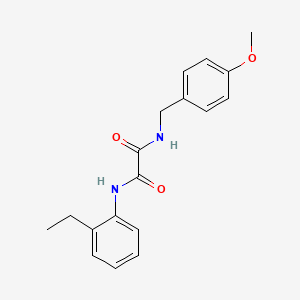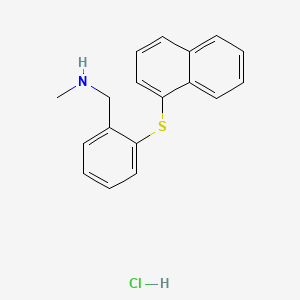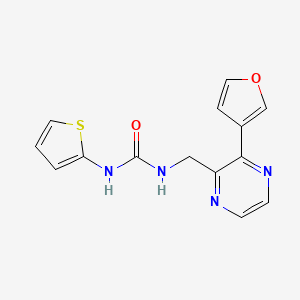
4-Chloro-2-(4-chlorophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-(4-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8Cl2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two benzene rings connected by an oxygen atom, with a chlorine atom attached to each ring and an aldehyde group attached to one of the rings .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 267.11 . It is a solid at room temperature . The density is approximately 1.3 g/cm3 .科学的研究の応用
Advanced Oxidation Processes
The compound 4-Chloro-2-(4-chlorophenoxy)benzaldehyde has been explored in the context of advanced oxidation processes (AOPs) for the treatment of water contaminated with organic pollutants. The oxidation of organic compounds in water using chromate as an activator of hydrogen peroxide (H2O2) demonstrates the capability of certain chemical systems to degrade pollutants effectively at a wide range of pH levels. This process is distinct from the traditional Fenton-based activation of H2O2 and offers a viable solution for treating chromate-contaminated wastewaters with recalcitrant organic compounds. The degradation of 4-chlorophenol in actual Cr(VI)-contaminated wastewater has been successfully demonstrated, highlighting the potential of this AOP for environmental remediation (Bokare & Choi, 2010).
Analytical Chemistry Applications
In analytical chemistry, this compound-related compounds have been used as fluorogenic labeling reagents in pre-column derivatization for the HPLC separation of chlorophenols. This application is crucial for the determination of chlorocresol and chloroxylenol in pharmaceutical formulations, showcasing the compound's role in ensuring the quality and safety of pharmaceutical products (Gatti et al., 1997).
Catalysis and Synthesis
The synthesis of benzaldehyde derivatives, including those structurally related to this compound, plays a significant role in various industrial applications. For instance, the sulfated Ti-SBA-15 catalyst has shown a threefold increase in oxidative properties when treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde. This process is pivotal for producing benzaldehyde, which is widely used in cosmetics, perfumery, and pharmaceutical industries, demonstrating the compound's importance in catalysis and synthesis (Sharma, Soni, & Dalai, 2012).
Spectroscopic Characterization
Spectroscopic characterization of diazodibenzyloxy pyrazolines derived from diazodibenzyloxy chalcones, which include 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde, underscores the compound's utility in chemical synthesis and material science. These synthesized compounds, characterized by FT-IR, 1H-NMR, 13C-NMR, and DEPT-135, contain azo-linkages and benzyloxy moieties, contributing to the field of organic synthesis and the development of new materials with potential applications in various industries (Samad, Chawishli, & Hussein, 2015).
Safety and Hazards
特性
IUPAC Name |
4-chloro-2-(4-chlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-5-12(6-4-10)17-13-7-11(15)2-1-9(13)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLIWXQHOFVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)


![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)

![2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2679823.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)


![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
